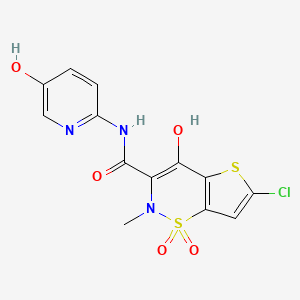

5-Hydroxy Lornoxicam

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectroscopy confirm the structure of 5-hydroxy lornoxicam. Key assignments include:

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (125 MHz, DMSO-d₆):

Table 1: Selected NMR assignments for 5-hydroxy lornoxicam

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |

|---|---|---|---|

| Pyridinyl C-2 | - | 158.2 | Quaternary C-OH |

| Thienothiazine C-3 | - | 168.5 | Carboxamide C=O |

| Methyl group | 3.41 | 44.9 | CH₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

- IR (KBr):

- UV-Vis (methanol):

The IR spectrum confirms hydrogen bonding via broad O-H stretches, while UV-Vis data correlate with the extended conjugation in the heterocyclic core .

Crystallographic Studies and Polymorphism

X-ray Diffraction Analysis of Crystal Structures

X-ray diffraction (XRD) reveals a monoclinic crystal system with space group P2₁/c. Key parameters include:

- Unit cell dimensions: a = 12.34 Å, b = 7.89 Å, c = 15.62 Å, β = 112.5°

- Intramolecular hydrogen bonds between hydroxyl (-OH) and carboxamide (-CONH-) groups stabilize the lattice .

Table 2: Crystallographic data for 5-hydroxy lornoxicam

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Z-value | 4 |

| Density | 1.63 g/cm³ |

Conformational Flexibility and Intramolecular Hydrogen Bonding

The molecule exhibits limited conformational flexibility due to rigid heterocyclic cores. Intramolecular hydrogen bonds between O-H (pyridinyl) and N-H (carboxamide) (distance: 2.65 Å) further restrict rotation. Additionally, S=O···H-N interactions (2.89 Å) contribute to planar geometry .

Figure 1: Intramolecular hydrogen bonding network in 5-hydroxy lornoxicam (generated from XRD data ).

Eigenschaften

IUPAC Name |

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O5S2/c1-17-10(13(20)16-9-3-2-6(18)5-15-9)11(19)12-7(24(17,21)22)4-8(14)23-12/h2-5,18-19H,1H3,(H,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOMZUZLRFQVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123252-96-0 | |

| Record name | 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 6-chloro-4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123252960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

In Vitro Hydroxylation Studies

In vitro studies utilizing human liver microsomes have demonstrated that CYP2C9 catalyzes the hydroxylation of lornoxicam with high specificity. The reaction proceeds via oxidative cleavage, requiring NADPH as a cofactor and molecular oxygen. Kinetic analyses reveal a Michaelis-Menten constant () of and a maximum velocity () of . These parameters indicate moderate substrate affinity and catalytic efficiency, consistent with CYP2C9’s role in phase I metabolism.

Table 1: Kinetic Parameters of Lornoxicam 5′-Hydroxylation in Human Liver Microsomes

| Parameter | Value | Conditions |

|---|---|---|

| 37°C, pH 7.4 | ||

| NADPH-dependent system | ||

| Catalytic efficiency () |

In Vivo Pharmacokinetic Profiling

In vivo studies in human subjects confirm that 5-hydroxy lornoxicam accounts for >90% of lornoxicam’s metabolic clearance. After oral administration of lornoxicam (8 mg), peak plasma concentrations () of the metabolite reach within 2–3 hours, with an elimination half-life () of 5–7 hours. Genetic polymorphisms in CYP2C9, such as the CYP2C93 variant, significantly reduce hydroxylation efficiency, leading to prolonged lornoxicam exposure and potential toxicity.

Synthetic Approaches to 5-Hydroxy Lornoxicam

While enzymatic hydroxylation remains the dominant preparation method, synthetic routes have been explored to produce 5-hydroxy lornoxicam for analytical and research purposes. These methods often involve multi-step organic synthesis, though yields and scalability remain challenges.

Direct Hydroxylation of Lornoxicam

Chemical hydroxylation using oxidizing agents like hydrogen peroxide () has been attempted under controlled conditions. For example, exposure of lornoxicam to 50% at room temperature results in oxidative degradation, with a half-life () of 10.5 hours. However, this method lacks specificity, generating multiple oxidative byproducts (e.g., sulfoxide derivatives), and is unsuitable for large-scale synthesis.

Analytical Validation and Purification

High-Performance Liquid Chromatography (HPLC)

Stability-indicating HPLC methods are critical for quantifying 5-hydroxy lornoxicam in biological matrices. A validated protocol employs a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer (pH 7.2) and methanol (30:70 v/v). Detection at 290 nm achieves a limit of quantification (LOQ) of and linearity () over 0.5–50 μg/mL.

Table 2: HPLC Parameters for 5-Hydroxy Lornoxicam Quantification

| Parameter | Value |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile phase | Phosphate buffer:methanol (30:70) |

| Flow rate | 1.0 mL/min |

| Retention time | 6.8 ± 0.2 minutes |

| LOQ | 0.12 μg/mL |

Crystallization and Recrystallization

Purification of synthetic 5-hydroxy lornoxicam involves recrystallization from mixed solvents. A patent-described method uses xylene and 1,4-dioxane (1:14 v/v) at 100–110°C, yielding >99% purity after cooling to 15–30°C. Activated carbon decolorization (0.05–0.06:1 mass ratio) further removes impurities.

Challenges and Optimization Strategies

Low Yield in Intramolecular Cyclization

The steric hindrance posed by the 5-chloro substituent on the thiophene ring reduces cyclization efficiency during synthetic attempts. Patent CN112592356A reports yields of <50% for analogous intermediates, necessitating excess reagents (e.g., sodium methoxide) and prolonged reaction times (>20 hours).

Analyse Chemischer Reaktionen

5’-Hydroxylornoxicam undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized under specific conditions.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

5-Hydroxy Lornoxicam functions primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, 5-Hydroxy Lornoxicam effectively reduces inflammation, pain, and fever associated with various conditions. Unlike some NSAIDs, its mechanism does not lead to an increase in leukotriene formation, minimizing adverse effects related to inflammation pathways .

Pharmacokinetics

The metabolism of Lornoxicam predominantly occurs via cytochrome P450 2C9 (CYP2C9), where 5-Hydroxy Lornoxicam is formed as a major metabolite. The pharmacokinetic profile indicates that this metabolite has a significant role in the overall therapeutic effects of Lornoxicam, contributing to its efficacy and safety profile .

Therapeutic Applications

1. Pain Management

5-Hydroxy Lornoxicam is utilized in managing acute mild to moderate pain, including postoperative pain relief. A comparative study demonstrated that Lornoxicam, and by extension its metabolite 5-Hydroxy Lornoxicam, provides effective analgesia comparable to other analgesics like tramadol without significant adverse effects .

2. Rheumatoid Arthritis and Osteoarthritis

The compound has shown effectiveness in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Studies indicate that it can significantly alleviate symptoms associated with these conditions due to its anti-inflammatory properties .

3. Immunomodulatory Effects

Recent research has explored the immunomodulatory effects of 5-Hydroxy Lornoxicam. In animal models, it has been observed to influence immune cell activity, particularly impacting the function of neutrophils and monocytes. This suggests potential applications in conditions where modulation of the immune response is beneficial .

Case Study 1: Postoperative Pain Relief

In a clinical trial involving patients undergoing head and neck surgeries, the administration of Lornoxicam resulted in effective pain management with fewer adverse reactions compared to tramadol. Patients receiving Lornoxicam reported higher satisfaction levels regarding pain control, attributed to the rapid onset of action associated with its metabolites like 5-Hydroxy Lornoxicam .

Case Study 2: Treatment of Osteoarthritis

A randomized controlled trial assessed the efficacy of Lornoxicam in patients with osteoarthritis. Results indicated significant improvements in pain scores and functional outcomes over a treatment period of several weeks. The study highlighted the role of 5-Hydroxy Lornoxicam as an active metabolite contributing to these therapeutic effects .

Data Table: Comparative Efficacy and Safety

| Parameter | Lornoxicam Group (n=22) | Tramadol Group (n=23) | p-value |

|---|---|---|---|

| Pain Relief at 48 hours (%) | 50% | 26% | <0.05 |

| Adverse Events | Nausea (1), Epigastric Pain (1) | Nausea (1), Constipation (2) | ns |

| Rescue Medication Used (%) | 22% | 35% | ns |

ns = not significant

Wirkmechanismus

The mechanism of action of 5’-Hydroxylornoxicam is similar to that of lornoxicam. It inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins and thromboxanes from arachidonic acid . This inhibition leads to a reduction in inflammation, pain, and fever. The compound’s effects are mediated through the same molecular targets and pathways as lornoxicam.

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic Comparison

Key Findings :

- Lornoxicam’s short half-life contrasts with other oxicams (e.g., piroxicam, tenoxicam) and may improve tolerability by minimizing drug accumulation .

Efficacy in Pain and Inflammation

- Versus Diclofenac: In osteoarthritis and rheumatoid arthritis, lornoxicam (8 mg bid) demonstrated equivalent efficacy to diclofenac (50 mg tid) in pain relief and functional improvement . Both drugs showed similar rates of adverse gastrointestinal (GI) events .

- Versus Etodolac: Postoperative pain management with lornoxicam (8 mg bid) was comparable to etodolac (400 mg bid) in reducing edema and trismus after third molar surgery .

- Versus Opioids: Lornoxicam (8 mg iv) matched morphine (10 mg iv) in postoperative pain relief but with fewer opioid-related side effects (e.g., respiratory depression) .

Pharmacological Advantages and Limitations

- Advantages: Rapid absorption (Tmax: 20–25 minutes after intramuscular injection) . No active metabolites, reducing risks of prolonged toxicity . Improved solubility via cocrystallization (e.g., with hydroxyquinone), enhancing dissolution rates by 20% in acidic conditions .

- Limitations: Classified as a Biopharmaceutical Classification System (BCS) Class II drug due to low solubility, necessitating formulation optimization . Limited efficacy in modulating cytokine levels (e.g., TNF-α, IL-6) in sepsis .

Biologische Aktivität

5-Hydroxy lornoxicam is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) lornoxicam, which is widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of 5-hydroxy lornoxicam, focusing on its pharmacokinetics, mechanisms of action, immunomodulatory effects, and clinical implications.

Pharmacokinetics and Metabolism

Lornoxicam undergoes extensive metabolism, primarily through cytochrome P450 2C9 (CYP2C9), resulting in the formation of 5-hydroxy lornoxicam. This metabolic pathway accounts for up to 95% of the total intrinsic clearance of lornoxicam, highlighting the importance of CYP2C9 in its pharmacokinetics .

The pharmacokinetic parameters of lornoxicam and its metabolite are summarized in Table 1.

| Parameter | Lornoxicam | 5-Hydroxy Lornoxicam |

|---|---|---|

| Half-life | 3-5 hours | ~11 hours |

| Protein binding | 99% | Not specified |

| Metabolism | CYP2C9 | Active metabolite |

| Elimination route | Liver (2/3), Kidney (1/3) | Urine and feces |

5-Hydroxy lornoxicam exerts its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in prostaglandin synthesis. This mechanism is crucial for its anti-inflammatory and analgesic activities . Lornoxicam's rapid absorption and extensive protein binding enhance its therapeutic efficacy in managing pain and inflammation.

Immunomodulatory Effects

Recent studies have revealed that lornoxicam, and by extension its metabolite 5-hydroxy lornoxicam, can significantly affect immune responses. In an experimental study involving dromedary camels, administration of lornoxicam resulted in:

- Decreased leukocyte populations : Significant reductions were observed in neutrophils, eosinophils, monocytes, and lymphocytes post-treatment.

- Altered monocyte phenotype : The expression of major histocompatibility complex (MHC) class II molecules decreased while scavenger receptor CD163 increased, indicating a shift towards an anti-inflammatory phenotype.

- Reduced phagocytic activity : The ability of neutrophils and monocytes to uptake bacteria and produce reactive oxygen species (ROS) was diminished following treatment .

These findings suggest that while lornoxicam has anti-inflammatory properties, it may also suppress certain immune functions, which could have implications for its use in clinical settings.

Clinical Implications

The clinical relevance of 5-hydroxy lornoxicam is underscored by its pharmacokinetic profile and immunomodulatory effects. Its prolonged half-life compared to lornoxicam suggests potential for sustained therapeutic effects. However, the immunosuppressive properties observed in animal models necessitate careful consideration when prescribing this compound, particularly in patients with compromised immune systems or those undergoing surgical procedures.

Case Studies

A review of clinical studies highlighted the efficacy of lornoxicam in various pain management scenarios:

- Postoperative Pain Management : In a randomized controlled trial involving patients undergoing orthopedic surgery, lornoxicam significantly reduced pain scores compared to placebo.

- Chronic Pain Conditions : Patients with chronic inflammatory conditions reported improved quality of life metrics when treated with lornoxicam compared to traditional NSAIDs .

Q & A

Q. What analytical techniques are used to characterize the crystalline state of 5-Hydroxy Lornoxicam in solid formulations?

Powder X-ray diffraction (P-XRD) and differential scanning calorimetry (DSC) are critical for assessing crystallinity. P-XRD identifies characteristic peaks (e.g., 13.6° and 25.8° 2θ angles) and quantifies amorphous vs. crystalline states in polymeric matrices. DSC confirms thermal stability and interactions between the drug and excipients .

Q. Which in vitro models are recommended to evaluate sustained release profiles of 5-Hydroxy Lornoxicam?

The Franz diffusion cell method with dialysis membranes (e.g., phosphate buffer pH 7.4 + 0.3% polysorbate 80) is standard. This model measures diffusion kinetics over 24 hours and compares formulations (e.g., nanogels vs. conventional gels) using ANOVA to validate sustained release .

Q. How can computational models predict 5-Hydroxy Lornoxicam solubility for formulation design?

Semi-empirical models like Yaws’ correlations and thermodynamic models (e.g., Wilson, NRTL) estimate solubility in solvents. These models optimize parameters (e.g., activity coefficients) using experimental data to predict solubility at untested temperatures, aiding crystallization processes .

Q. What formulation strategies improve 5-Hydroxy Lornoxicam’s bioavailability?

Strategies include:

- Cocrystallization with catechol or resorcinol to enhance dissolution rates by 20% at pH 4.0 .

- Nanocarriers (e.g., lipid-polymer hybrid nanogels) achieving >80% entrapment efficiency via lipid content optimization .

- Orodispersible films using Quality by Design (QbD) to reduce disintegration time to <17 seconds .

Q. Which preclinical models assess retinal toxicity for intravitreal 5-Hydroxy Lornoxicam?

Rabbit models with electroretinography (ERG), intraocular pressure (IOP) monitoring, and histopathology evaluate toxicity. Doses ≤250 µg show no retinal damage, while higher doses (1,500 µg) cause structural alterations .

Advanced Research Questions

Q. How do CYP2C9 polymorphisms influence 5-Hydroxy Lornoxicam pharmacokinetics, and how should trials address this?

CYP2C9*3 variants reduce clearance (CL/F: 14.8 vs. 32.9 mL/min in *1/*1) and increase AUC by 95%. Genotyping participants pre-trial is essential to avoid toxicity in poor metabolizers. Dose adjustments may be required for *1/*3 heterozygotes .

Q. What experimental designs optimize 5-Hydroxy Lornoxicam formulations using QbD principles?

Central composite designs (e.g., Box-Behnken) vary factors like polymer type, superdisintegrant concentration, and plasticizer content. Response surface methodology links variables to responses (e.g., disintegration time, dissolution rate) and identifies nonlinear design spaces .

Q. How should researchers resolve contradictions in meta-analyses of 5-Hydroxy Lornoxicam’s adverse effects?

Use RevMan for pooled relative risk (RR) calculations with 95% confidence intervals. For example, adverse event RR=1 (95% CI: 0.47–2.12) in postoperative studies indicates no significant risk but highlights heterogeneity requiring subgroup analysis (e.g., dose, administration route) .

Q. What statistical methods analyze synergistic effects of 5-Hydroxy Lornoxicam with opioids like tramadol?

Non-parametric tests (e.g., Kruskal-Wallis ANOVA) compare pain scores across cohorts. Post hoc Dunn’s tests identify significant differences (p<0.05) in latency periods, particularly for route-dependent synergies (e.g., intraperitoneal vs. subcutaneous) .

Q. How are chronotherapeutic systems designed for 5-Hydroxy Lornoxicam to target early morning inflammation?

Matrix-mini-tablets with pH-sensitive polymers (e.g., Eudragit) provide a 5-hour lag time, followed by 95% release within 8 hours. In vitro dissolution at colonic pH (6.8–7.4) validates delayed release profiles .

Methodological Notes

- Data Contradictions : Conflicting drug interaction data (e.g., no effect on acenocoumarol vs. warfarin interactions) require in vitro CYP inhibition assays and population pharmacokinetic modeling.

- Dose Optimization : Clinical trials should use adaptive designs for osteoarthritis, where 12 mg/day significantly outperforms 8 mg/day in pain relief (p<0.05) .

- Advanced Characterization : Pair FTIR with XPRD to confirm hydrogen bonding in cocrystals, ensuring no drug-polymer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.